molecular formula C15H17N5 B1439405 7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204298-21-4

7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1439405
CAS No.: 1204298-21-4
M. Wt: 267.33 g/mol
InChI Key: BBLBGBSRNGQCBI-UHFFFAOYSA-N
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Description

Substituent Position and Electronic Effects

  • 7-Hydrazino vs. 7-Trifluoromethyl : The electron-donating hydrazino group enhances solubility in polar solvents like methanol, whereas electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at the pyrimidine ring.
  • 3-Aryl Substitution : Meta-methylphenyl groups introduce steric bulk without disrupting conjugation, whereas para-substituted analogs (e.g., 4-fluorophenyl) exhibit altered dipole moments and crystal packing.

Bicyclic Core Modifications

  • Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[4,3-d]pyrimidine : The fusion pattern alters ring electron density. Pyrazolo[1,5-a]pyrimidines exhibit greater π-delocalization across the fused rings, whereas pyrazolo[4,3-d]pyrimidines localize electron density at the pyrazole moiety.
Derivative Core Type Key Structural Feature
Target compound Pyrazolo[1,5-a]pyrimidine 7-hydrazino, 3-(3-methylphenyl)
Pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Inhibits CDK1/cyclin B
2,5-Dimethyl-3-(3-methylbutyl)pyrazine Monocyclic pyrazine Lacks fused bicyclic system

Properties

IUPAC Name

[2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-9-5-4-6-12(7-9)14-11(3)19-20-13(18-16)8-10(2)17-15(14)20/h4-8,18H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLBGBSRNGQCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C=C(N3N=C2C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrimidine Core

  • Starting Materials :

    • 5-Amino-3-substituted pyrazoles (e.g., 5-amino-3-(3-methylphenyl)-1H-pyrazole)
    • β-Diketones or analogues such as dehydroacetic acid (DHAA)
  • Reaction Conditions :

    • Refluxing ethanol as solvent
    • Catalytic acetic acid to enhance reaction rate and yield
  • Reaction Type :

    • Condensation followed by cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system
  • Yields :

    • Typically moderate to high yields (up to 79%) when optimized with excess aminopyrazole and acid catalysis
  • Mechanistic Insight :

    • The nucleophilic amino group of the aminopyrazole attacks electrophilic carbonyl carbons of DHAA, leading to ring closure and formation of the bicyclic system (Scheme 1 in).

Introduction of the Hydrazino Group at Position 7

  • Precursor Preparation :

    • The 7-position is often activated by halogenation (e.g., chlorination using phosphorus oxychloride) to form 5,7-dichloro derivatives.
  • Nucleophilic Substitution :

    • The chlorine at position 7 is selectively substituted by hydrazine hydrate under mild conditions, often in the presence of a base such as potassium carbonate.
  • Reaction Conditions :

    • Room temperature or mild heating
    • Solvents like ethanol or dimethyl sulfoxide (DMSO) depending on substrate solubility
  • Selectivity :

    • The chlorine at position 7 is more reactive than at position 5, enabling selective substitution.
  • Yields :

    • High yields reported (up to 94%) for nucleophilic substitution steps ().

Detailed Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 Cyclization 5-Amino-3-(3-methylphenyl)-1H-pyrazole + DHAA, reflux in EtOH, AcOH catalyst Pyrazolo[1,5-a]pyrimidine core with 3-(3-methylphenyl) substituent 70-79 Optimized with 2 equiv. aminopyrazole
2 Chlorination Phosphorus oxychloride, reflux 5,7-Dichloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine 60-65 Activates position 7 for substitution
3 Nucleophilic substitution Hydrazine hydrate, K2CO3, EtOH, room temp 7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine 90+ Selective substitution at position 7

Research Findings and Mechanistic Insights

  • The selectivity of substitution at the 7-position chlorine is attributed to the electronic environment of the pyrazolo[1,5-a]pyrimidine ring, where the chlorine at position 7 is more electrophilic and reactive than at position 5 ().

  • The use of hydrazine hydrate as a nucleophile is critical for introducing the hydrazino group, which is a key functional moiety for further derivatization and biological activity.

  • The reaction solvent and conditions significantly affect the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent substitution. Ethanol with catalytic acetic acid enhances cyclization efficiency, while room temperature conditions favor selective nucleophilic substitution without side reactions ().

  • Spectroscopic data (IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and mass spectrometry) confirm the successful formation of the target compound and its intermediates. Key IR bands include N-H stretches (~3470 cm$$^{-1}$$) and C=O stretches (~1630 cm$$^{-1}$$). $$ ^1H $$ NMR signals for methyl groups and aromatic protons are consistent with the proposed structures ().

Chemical Reactions Analysis

Types of Reactions

7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can lead to a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these enzymes, it can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including breast cancer cells .

2. Enzymatic Inhibition
7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine has also been identified as a potential inhibitor of several enzymes involved in inflammatory processes. This suggests its application in treating inflammatory diseases through the modulation of specific pathways .

3. Antimicrobial Properties
The compound and its derivatives have shown promise in exhibiting antimicrobial activity against a range of bacteria and fungi. This property opens avenues for developing new antimicrobial agents based on the pyrazolo[1,5-a]pyrimidine scaffold .

Synthetic Methodologies

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with appropriate precursors under acidic conditions. Common methods include:

  • Cyclization Reaction : The reaction of 3-methylphenylhydrazine with 2,5-dimethyl-3-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine is performed in solvents like ethanol or methanol at elevated temperatures to facilitate cyclization .
  • Oxidation and Reduction Reactions : The hydrazino group can undergo oxidation to form azo or azoxy derivatives and reduction to yield hydrazine derivatives. These reactions can be catalyzed using common reagents such as sodium borohydride or hydrogen peroxide .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of pyrazolo[1,5-a]pyrimidines on cancer cell lines, this compound demonstrated an IC50 value indicative of significant anticancer activity against MDA-MB-231 breast cancer cells .

Case Study 2: Anti-inflammatory Potential
Another research effort evaluated the anti-inflammatory properties of this compound in carrageenan-induced edema models. The results indicated that it effectively reduced inflammation markers compared to standard anti-inflammatory drugs like Diclofenac .

Summary Table of Biological Activities

Activity Type Description Reference
AntitumorInhibits CDKs leading to apoptosis in cancer cells
Enzymatic InhibitionPotential inhibitor of enzymes involved in inflammation
AntimicrobialExhibits activity against various bacteria and fungi

Mechanism of Action

The mechanism of action of 7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring (Position 3)

The substituent at position 3 significantly impacts biological activity:

  • 3,4,5-Trimethoxyphenyl (Compound 6m) : Exhibits potent cytotoxicity against cancer cell lines due to enhanced lipophilicity and π-π stacking interactions with kinase targets .
  • 4-Fluorophenyl (Compound 6p) : Shows improved selectivity for cancer cells, attributed to the electron-withdrawing fluorine atom optimizing binding affinity .

Substituent Effects at Position 7

The hydrazino group distinguishes the target compound from other derivatives:

  • Morpholin-4-yl (PI3Kδ Inhibitors) : Morpholine at position 7 enhances solubility and kinase selectivity, critical for PI3Kδ inhibitors in chronic obstructive pulmonary disease (COPD) therapy .
  • Chloro (7-Chloro-3-(2-chlorophenyl)-2,5-dimethyl) : Chlorine’s electron-withdrawing nature may reduce metabolic stability but improve electrophilic reactivity for covalent binding .
  • Hydrazino: The hydrazino group offers unique hydrogen-bonding capabilities and synthetic versatility (e.g., forming hydrazones or coupling with carbonyl groups), which could be leveraged for prodrug design or targeted delivery .

Core Modifications and Isosteres

  • Pyrazolo[1,5-c]pyrimidines (Isomeric Form) : The shifted nitrogen arrangement in this isomer may disrupt kinase binding compared to the [1,5-a] configuration, highlighting the importance of core geometry .

Structure-Activity Relationship (SAR) Insights

Key SAR trends derived from analogs include:

Position 3 Substitutions :

  • Electron-donating groups (e.g., methoxy) enhance cytotoxicity but may reduce selectivity.
  • Steric bulk (e.g., methyl) balances lipophilicity and metabolic stability .

Position 7 Modifications: Polar groups (e.g., morpholine, hydrazino) improve solubility and target engagement. Halogens (e.g., chloro) may enhance reactivity but increase toxicity risks .

Comparative Data Table

Compound Name Substituents (Position) Key Biological Activity Reference
7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl) Hydrazino (C7), 3-MePh (C3) Anticancer (potential)
6m (3,4,5-Trimethoxyphenyl) 3,4,5-OMe (C3) Anticancer (cytotoxic)
6p (4-Fluorophenyl) 4-F (C3) Anticancer (selective)
7-(Morpholin-4-yl) (PI3Kδ Inhibitor) Morpholine (C7) PI3Kδ inhibition (COPD)
7-Chloro-3-(2-ClPh)-2,5-dimethyl Cl (C7, C3) Structural model

Biological Activity

7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

  • Molecular Formula: C15H17N5
  • CAS Number: 1204298-21-4
  • IUPAC Name: this compound

The compound features a hydrazino group attached to a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity. The hydrazino group enhances its reactivity and ability to form bonds with target molecules.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: It has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Target Interaction: The hydrazino group facilitates interactions with specific molecular targets, allowing the compound to bind effectively and exert its biological effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
  • IC50 Values: The compound showed IC50 values in the low micromolar range, indicating potent activity against these cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Compounds within the pyrazolo family have demonstrated the ability to inhibit pro-inflammatory pathways and reduce inflammation in cellular models .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundPyrazolo[1,5-a]pyrimidineAnticancer<20
Pyrazolo[3,4-d]pyrimidinePyrazolo derivativeAnticancer<30
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTriazole derivativeEnzyme inhibitor<25

This table illustrates that while other compounds in the pyrazolo family also exhibit anticancer activity, this compound shows superior potency in certain assays.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology: The compound is synthesized through the cyclization of 3-methylphenylhydrazine with suitable pyrazolo precursors under acidic conditions .
  • Biological Assays: In vitro assays have confirmed its potential as an anticancer agent by evaluating cell viability and apoptosis induction in treated cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as enaminones or hydrazine derivatives. For example, hydrazine-containing intermediates (e.g., 7-hydrazino derivatives) are often prepared by reacting pyrazolo[1,5-a]pyrimidine cores with hydrazine hydrate in polar solvents like ethanol or DMF under reflux. Optimization involves adjusting reaction time (4–6 hours), temperature (80–100°C), and solvent polarity to improve yields (e.g., using pyridine for acylation reactions). Crystallization from ethanol/DMF mixtures enhances purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches for hydrazino groups at ~3300 cm⁻¹) .
  • 1H/13C NMR : Confirms substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) and hydrazino (–NH–NH₂) signals .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental Analysis : Ensures stoichiometric C, H, N composition .

Q. What safety protocols are essential when handling hydrazino-containing derivatives?

  • Methodological Answer :

  • Use gloves, protective eyewear, and lab coats to avoid dermal contact.
  • Conduct reactions in fume hoods due to potential release of toxic hydrazine vapors.
  • Neutralize acidic byproducts (e.g., HCl) before disposal.
  • Store waste in sealed containers for professional hazardous waste management .

Advanced Research Questions

Q. How can functionalization at position 7 modify the compound’s physicochemical or pharmacological properties?

  • Methodological Answer : The hydrazino group at position 7 serves as a reactive site for derivatization. For example:

  • Acylation : React with benzoyl chloride in pyridine to introduce lipophilic groups, enhancing membrane permeability .
  • Diazotization : Couple with aryl diazonium salts to create azo-linked derivatives, which may improve binding to biological targets (e.g., enzymes) .
  • Trifluoromethylation : Introduce –CF₃ groups via electrophilic substitution to alter electronic properties and metabolic stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR/IR data with structurally similar analogs (e.g., 7-amino or 7-chloro derivatives) to assign ambiguous signals .
  • X-ray Crystallography : Resolve steric or tautomeric ambiguities (e.g., confirming pyrazolo[1,5-a]pyrimidine core geometry) .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon resonances, clarifying connectivity .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity, such as enzyme inhibition or anticancer potential?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of kinases (e.g., HMG-CoA reductase) or receptors (e.g., CRF1) using fluorometric or colorimetric substrates .
  • Cell-Based Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assays) and compare IC₅₀ values against reference drugs .
  • Binding Studies : Use surface plasmon resonance (SPR) or radioligand displacement to measure affinity for targets like benzodiazepine receptors .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., –OH, –COOH) to reduce hydrophobicity and improve solubility. For instance, esterification of carboxyl groups can balance lipophilicity .
  • Metabolic Stability : Replace labile hydrazino groups with stable analogs (e.g., methylhydrazine) or incorporate deuterium at metabolic hotspots to prolong half-life .
  • Prodrug Design : Mask hydrazino groups with acetyl or PEG moieties to enhance oral bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine

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